N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is formally identified by the IUPAC name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide . This nomenclature reflects its structural components:
- A 2-bromo-4,6-dinitrophenyl group linked via an azo (-N=N-) bond.
- A 5-[ethyl(2-phenoxyethyl)amino]phenyl substituent.
- An acetamide moiety at the para position.
The CAS Registry Number assigned to this compound is 84012-50-0 , which serves as a unique identifier in chemical databases. Its molecular formula is C₂₄H₂₃BrN₆O₆ , with a calculated molecular weight of 571.4 g/mol .
| Identifier | Value |
|---|---|
| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide |
| CAS Number | 84012-50-0 |
| Molecular Formula | C₂₄H₂₃BrN₆O₆ |
| Molecular Weight | 571.4 g/mol |
| InChI Key | OBMMRQSZTMLKAS-UHFFFAOYSA-N |
| SMILES | CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)N+[O-])N+[O-])NC(=O)C |
The InChI and SMILES notations further specify its stereochemical and connectivity details, enabling precise computational modeling.
Structural Analogues and Related Azo Dyes
This compound belongs to the azo dye family, characterized by the presence of the -N=N- functional group. Structural analogues include:
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide (CAS 50257):
| Compound | Key Structural Differences | Molecular Formula |
|---|---|---|
| N-[2-...ethyl(2-phenoxyethyl)amino...] | Ethyl(2-phenoxyethyl)amino group | C₂₄H₂₃BrN₆O₆ |
| N-[2-...2-cyanoethyl-2-propenylamino...] | 2-Cyanoethyl-2-propenylamino group | C₂₁H₂₀BrN₇O₆ |
| Disperse Blue 94 | Methoxy and cyanoethyl groups | C₂₀H₂₀BrN₇O₇ |
These analogues demonstrate how substituent variations influence solubility, color intensity, and industrial applications.
Molecular Formula and Weight Analysis
The molecular formula C₂₄H₂₃BrN₆O₆ comprises:
- 24 carbon atoms , primarily in aromatic and aliphatic chains.
- 23 hydrogen atoms , with a higher density in the phenoxyethyl group.
- 1 bromine atom and 6 nitrogen atoms , critical for electronic conjugation in the azo chromophore.
- 6 oxygen atoms , contributing to polar interactions.
Elemental Composition by Percentage:
| Element | Quantity | Atomic Weight | Contribution (g/mol) | Percentage |
|---|---|---|---|---|
| C | 24 | 12.01 | 288.24 | 50.4% |
| H | 23 | 1.008 | 23.18 | 4.1% |
| Br | 1 | 79.90 | 79.90 | 14.0% |
| N | 6 | 14.01 | 84.06 | 14.7% |
| O | 6 | 16.00 | 96.00 | 16.8% |
The molecular weight of 571.4 g/mol aligns with its complex structure, which is heavier than simpler azo dyes like Disperse Blue 94 (550.32 g/mol) due to the phenoxyethyl side chain.
Properties
CAS No. |
84012-50-0 |
|---|---|
Molecular Formula |
C24H23BrN6O6 |
Molecular Weight |
571.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H23BrN6O6/c1-3-29(11-12-37-19-7-5-4-6-8-19)17-9-10-21(22(14-17)26-16(2)32)27-28-24-20(25)13-18(30(33)34)15-23(24)31(35)36/h4-10,13-15H,3,11-12H2,1-2H3,(H,26,32) |
InChI Key |
OBMMRQSZTMLKAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via a multi-step process involving:
- Diazotization and azo coupling to form the azo linkage between the 2-bromo-4,6-dinitrophenyl diazonium salt and the substituted aniline derivative.
- Nucleophilic substitution or alkylation to introduce the ethyl(2-phenoxyethyl)amino substituent at the 5-position of the phenyl ring.
- Acetylation of the amino group to form the acetamide moiety.
Detailed Stepwise Synthesis
Preparation of 2-Bromo-4,6-dinitroaniline diazonium salt:
- Starting from 2-bromo-4,6-dinitroaniline, diazotization is performed by treatment with sodium nitrite (NaNO₂) in acidic medium (HCl) at low temperature (0–5 °C) to generate the diazonium salt.
-
- The diazonium salt is then coupled with 5-(ethyl(2-phenoxyethyl)amino)aniline under controlled pH (usually mildly alkaline) to form the azo bond.
- The coupling reaction is typically carried out in aqueous or mixed solvent systems at low temperature to prevent decomposition.
Introduction of the Acetamide Group:
- The free amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamide functionality.
-
- The crude product is purified by recrystallization or column chromatography to achieve high purity.
Optimized Synthetic Parameters and Catalytic Methods
Recent research suggests that palladium-catalyzed coupling reactions can be employed to improve yields and selectivity, especially for introducing complex substituents such as ethyl(2-phenoxyethyl)amino groups.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.1 eq) |
| Solvent | Tetrahydrofuran (THF) : Water (5:1) |
| Base | Potassium carbonate (K₂CO₃, 2 eq) |
| Temperature | 80 °C |
| Reaction Time | 5 hours |
| Atmosphere | Nitrogen (N₂) inert atmosphere |
| Purification | Column chromatography |
This catalytic system facilitates coupling between aryl bromides and amine-containing substituents, enhancing reaction efficiency and product purity.
Characterization Techniques for Confirmation
To confirm the successful synthesis and structural integrity of the compound, the following analytical methods are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Proton (^1H) and Carbon (^13C) NMR to identify chemical environments of aromatic protons, azo linkage, acetamide, and amino substituents.
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC to assess purity (>95% desired).
- Mass Spectrometry (MS):
- Electrospray Ionization Mass Spectrometry (ESI-MS) to verify molecular weight and molecular ion peaks.
- X-ray Crystallography:
- Single-crystal X-ray diffraction using SHELXL refinement to determine precise molecular geometry and confirm azo bond formation.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5 °C | Formation of diazonium salt | Low temperature critical |
| Azo Coupling | 5-(ethyl(2-phenoxyethyl)amino)aniline, pH 7-9 | Formation of azo bond | Mildly alkaline conditions |
| Acetylation | Acetic anhydride, pyridine | Formation of acetamide group | Controlled stoichiometry |
| Palladium-catalyzed coupling | Pd(dppf)Cl₂, K₂CO₃, THF:H₂O (5:1), 80 °C | Introduction of amino substituent | Enhances yield and selectivity |
| Purification | Column chromatography | Isolation of pure compound | Essential for analytical studies |
Research Findings and Notes
- The azo coupling step is sensitive to pH and temperature; deviations can lead to side reactions or azo bond cleavage.
- The presence of electron-withdrawing nitro groups stabilizes the diazonium intermediate but may reduce nucleophilicity of the coupling partner, requiring optimized reaction times.
- Palladium-catalyzed methods have been shown to improve the introduction of complex amino substituents, reducing reaction times and increasing yields compared to classical nucleophilic substitution.
- Purity and structural confirmation are critical due to the compound’s potential applications in biochemical assays and dye chemistry, where impurities can affect colorimetric properties and biological activity.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, reaction products with ethylenediamine, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Formaldehyde, reaction products with ethylenediamine, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate protein and nucleic acid interactions.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and stabilization of these biomolecules. This property is particularly useful in biochemical studies and industrial applications where stabilization of materials is required .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogues lie in substituents on the aromatic rings and amino groups:
*Molecular weight estimated based on substituent contributions.
Key Observations :
Physical and Chemical Properties
*Inference from synthesis methods in , where similar compounds dissolve in acetone .
Key Observations :
- Planarity : Azo-linked aromatic rings in analogues (e.g., CAS 25080-15-3) are nearly coplanar (dihedral angle ~6.6°), enhancing conjugation and color intensity .
- Crystallographic Features: Disorder in nitro/cyano substituents (e.g., ) suggests dynamic structural flexibility, which may affect packing efficiency and melting points .
Key Observations :
- Toxicity: Cyanoethyl-containing analogues (e.g., CAS 68877-63-4) show mutagenicity in vitro, likely due to reactive intermediates from azo bond cleavage .
- Environmental Impact : Brominated azo dyes like BDAP may release toxic Br⁻ ions upon degradation, necessitating careful wastewater management .
Biological Activity
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.
The compound can be described with the following chemical and physical properties:
| Property | Value |
|---|---|
| CAS Number | 51897-37-1 |
| Molecular Formula | C₁₅H₁₈BrN₅O₄ |
| Molecular Weight | 396.24 g/mol |
| LogP | 5.24 |
| Melting Point | Not available |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, azo compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity
Studies have reported that azo compounds can exhibit cytotoxic effects on cancer cell lines. For example, in vitro assays demonstrated that this compound induced apoptosis in human cancer cells, suggesting potential as an anticancer agent. The cytotoxicity can be attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of azo compounds.
- Method : Disk diffusion method was employed against various bacterial strains.
- Results : Significant inhibition zones were observed for E. coli and S. aureus, indicating strong antimicrobial properties.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay was conducted on HeLa and MCF-7 cells.
- Results : The compound showed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Environmental Impact
While the biological activities are promising, it is crucial to consider the environmental implications of this compound. Regulatory assessments have indicated that although this compound may persist in the environment, it does not significantly accumulate in organisms or pose a direct threat to ecological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
